2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene
2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene
Brand Name:
Vulcanchem
CAS No.:
107914-11-4
VCID:
VC20814168
InChI:
InChI=1S/C13H17N3O3/c1-17-7-3-4-8(18-2)11-10(7)9-5-6(12(11)19-9)16-13(14)15/h3-4,6,9,12H,5H2,1-2H3,(H4,14,15,16)
SMILES:
COC1=C2C3CC(C(C2=C(C=C1)OC)O3)N=C(N)N
Molecular Formula:
C13H17N3O3
Molecular Weight:
263.29 g/mol
2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene
CAS No.: 107914-11-4
Cat. No.: VC20814168
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107914-11-4 |
|---|---|
| Molecular Formula | C13H17N3O3 |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 2-(3,6-dimethoxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-yl)guanidine |
| Standard InChI | InChI=1S/C13H17N3O3/c1-17-7-3-4-8(18-2)11-10(7)9-5-6(12(11)19-9)16-13(14)15/h3-4,6,9,12H,5H2,1-2H3,(H4,14,15,16) |
| Standard InChI Key | XICAVBYZWLAWAD-UHFFFAOYSA-N |
| SMILES | COC1=C2C3CC(C(C2=C(C=C1)OC)O3)N=C(N)N |
| Canonical SMILES | COC1=C2C3CC(C(C2=C(C=C1)OC)O3)N=C(N)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator